2-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine
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Overview
Description
2-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzohydrazide with ethyl chloroacetate to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring . The final step involves the reduction of the ester group to an amine using reagents like lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of safer and more environmentally friendly reagents and solvents is prioritized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxadiazole derivatives with additional functional groups.
Reduction: Amino derivatives of oxadiazole.
Substitution: Substituted oxadiazole compounds with various functional groups.
Scientific Research Applications
2-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-infective agent.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethylamine: A structurally similar compound with different functional groups.
1,2,4-Oxadiazole derivatives: Compounds with similar heterocyclic structures but different substituents.
Indole derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
2-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine is unique due to its specific combination of the oxadiazole ring and the fluorophenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H10FN3O |
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Molecular Weight |
207.20 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C10H10FN3O/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10/h1-4H,5-6,12H2 |
InChI Key |
VFYRZAINCWZWJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCN)F |
Origin of Product |
United States |
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